Aggregation Inhibition: Hmb-Gly Versus Standard Fmoc-Gly-OH in Prion Peptide 106-126 Synthesis
In the manual Fmoc-based SPPS of the neurotoxic human prion peptide residues 106-126 (PrP 106-126), standard Fmoc chemistry failed completely, with acylation terminating at the central hydrophobic core. The incorporation of Hmb protection at glycine residues 119 and 124 enabled synthesis of the full-length 21-mer peptide, albeit in low yield, representing a qualitative shift from no product to isolable product [1].
| Evidence Dimension | Synthetic outcome: full-length peptide formation |
|---|---|
| Target Compound Data | Full-length 21-mer peptide obtained (low yield) |
| Comparator Or Baseline | Standard Fmoc-Gly-OH (no Hmb protection) |
| Quantified Difference | Qualitative difference: from zero full-length product to successful synthesis |
| Conditions | Manual Fmoc SPPS of human PrP 106-126; TFFH/NMP as anti-aggregatory agents |
Why This Matters
For procurement decisions targeting amyloidogenic or prion-derived peptide syntheses, this compound is the difference between synthetic failure and obtainable product.
- [1] Jobling MF, Barrow CJ, White AR, Masters CL, Collins SJ, Cappai R. The synthesis and spectroscopic analysis of the neurotoxic prion peptide 106-126: Comparative use of manual Boc and Fmoc chemistry. Lett Pept Sci. 1999;6(2-3):129-134. DOI: 10.1007/bf02443627. View Source
